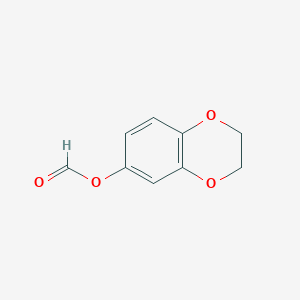

2,3-Dihydro-1,4-benzodioxin-6-yl formate

描述

Historical Development of Benzodioxane Chemistry

The development of benzodioxane chemistry traces its origins to the early twentieth century when chemists first began exploring fused heterocyclic systems containing oxygen atoms. The benzodioxane scaffold represents a fundamental class of compounds characterized by a benzene ring fused to a dioxane ring system. Historical investigations into benzodioxane chemistry revealed three distinct isomeric forms: 1,2-benzodioxane, 1,3-benzodioxane, and 1,4-benzodioxane, each distinguished by the positioning of the second oxygen atom within the dioxane ring structure.

Early synthetic methodologies for benzodioxane preparation focused on condensation reactions involving phenolic compounds and appropriate electrophilic partners. The commonest method for preparing substituted 1,3-benzodioxanes involved the condensation of phenols and aldehydes under acidic conditions, as established by Borsche and Berkhout. These foundational synthetic approaches demonstrated the relative stability of the heterocyclic ring system and established patterns for aromatic substitution reactions.

The historical development progressed significantly with the recognition that benzodioxane derivatives possessed considerable medicinal importance. Early research identified that compounds containing the dioxane ring exhibited diverse biological activities, leading to increased interest in their synthesis and functionalization. The development of regioselective synthetic methods became crucial as researchers sought to access specific substitution patterns within the benzodioxane framework.

Patent literature from the 1960s documents early commercial interest in benzodioxane derivatives, with pharmaceutical companies recognizing their potential therapeutic applications. These early investigations established the foundation for modern benzodioxane chemistry and highlighted the importance of developing efficient synthetic routes to access these valuable heterocyclic systems.

Position of 2,3-Dihydro-1,4-benzodioxin-6-yl formate in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a member of the benzo-1,4-dioxane class of compounds. The compound features a benzene ring fused to a 1,4-dioxane ring, with a formate substituent positioned at the 6-carbon of the aromatic system. This specific substitution pattern places the compound within the broader category of functionalized benzodioxane derivatives that have gained prominence in medicinal chemistry applications.

The structural classification of this compound reveals its membership in the aromatic heteropolycyclic compounds molecular framework. The presence of two oxygen atoms within the six-membered dioxane ring creates a unique electronic environment that influences both the reactivity and biological activity of the molecule. The formate functional group at the 6-position provides additional synthetic versatility, enabling further chemical transformations and derivatization reactions.

Within the context of heterocyclic chemistry taxonomy, the compound belongs to the kingdom of organic compounds, specifically within the super class of organoheterocyclic compounds. Its classification as a benzo-1,4-dioxane places it among compounds that have demonstrated significant potential in pharmaceutical applications, particularly in the development of enzyme inhibitors and therapeutic agents.

The compound's position is further defined by its molecular weight of 180.2 grams per mole and its specific three-dimensional conformational properties. The dihydro nature of the dioxane ring introduces conformational flexibility that distinguishes it from fully aromatic heterocyclic systems. This structural characteristic contributes to its unique chemical and biological properties within the broader landscape of heterocyclic compounds.

| Property | Value | Classification Level |

|---|---|---|

| Molecular Formula | C₉H₈O₄ | Molecular |

| Molecular Weight | 180.2 g/mol | Physical |

| CAS Number | 782471-87-8 | Registry |

| Chemical Class | Benzo-1,4-dioxanes | Taxonomic |

| Molecular Framework | Aromatic heteropolycyclic | Structural |

Significance in Chemical Research and Development

The significance of this compound in chemical research and development stems from its demonstrated utility as a synthetic intermediate and its potential biological activities. Research investigations have identified the compound as a valuable building block in the synthesis of more complex molecules with therapeutic potential. The formate functional group provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse substituents and the construction of compound libraries for biological screening.

Recent synthetic studies have explored the compound's role in developing anti-diabetic agents through its incorporation into larger molecular frameworks. Researchers have synthesized derivatives containing the 2,3-dihydro-1,4-benzodioxin structural motif and evaluated their alpha-glucosidase enzyme inhibitory activities. These investigations demonstrate the compound's importance as a pharmacophore in medicinal chemistry research, particularly in the development of treatments for metabolic disorders.

The compound's significance extends to its utility in organic synthesis methodology development. Synthetic chemists have utilized this compound and related derivatives to explore new reaction pathways and develop improved synthetic strategies. The presence of multiple functional groups within the molecule provides opportunities for regioselective transformations and the development of novel coupling reactions.

Industrial applications of benzodioxane derivatives, including this compound, have emerged in the fields of materials science and specialty chemical production. The compound's structural features make it suitable for incorporation into polymeric materials and as a precursor for the synthesis of advanced functional materials. Research into these applications continues to expand the compound's significance beyond traditional pharmaceutical chemistry.

| Research Area | Application | Development Status |

|---|---|---|

| Medicinal Chemistry | Anti-diabetic agents | Active research |

| Synthetic Methodology | Building block synthesis | Established |

| Materials Science | Polymeric precursors | Emerging |

| Enzyme Inhibition | Alpha-glucosidase targeting | Under investigation |

Research Objectives and Theoretical Framework

Current research objectives surrounding this compound focus on expanding its synthetic utility and exploring its biological potential through systematic structure-activity relationship studies. Primary research goals include developing more efficient synthetic routes to access the compound and its derivatives, particularly methods that provide improved yields and enhanced regioselectivity. Theoretical framework development emphasizes understanding the electronic properties of the benzodioxane core and how the formate substitution influences molecular reactivity.

Computational design approaches have emerged as important tools for investigating this compound and related compounds. Researchers employ molecular modeling techniques to predict the compound's behavior in various chemical environments and to design new derivatives with enhanced properties. These computational studies provide valuable insights into the relationship between molecular structure and biological activity, guiding experimental design and synthesis planning.

The theoretical framework for benzodioxane chemistry incorporates principles from organic chemistry, pharmacology, and materials science. Understanding the conformational preferences of the dihydrodioxane ring system and the electronic effects of substituents enables researchers to predict and control the compound's reactivity patterns. This theoretical foundation supports the development of new synthetic methodologies and the optimization of existing reaction conditions.

Future research objectives include expanding the scope of chemical transformations accessible from this compound and investigating its potential applications in emerging areas such as chemical biology and nanotechnology. The development of new analytical techniques for characterizing benzodioxane derivatives represents another important research direction, particularly methods that can provide detailed structural information about complex derivatives.

| Research Objective | Theoretical Basis | Expected Outcome |

|---|---|---|

| Synthetic Route Optimization | Mechanistic understanding | Improved yields |

| Structure-Activity Studies | Electronic structure theory | Enhanced selectivity |

| Computational Design | Molecular modeling | Predictive capability |

| Analytical Method Development | Spectroscopic principles | Better characterization |

| Biological Activity Exploration | Pharmacophore concepts | New therapeutic targets |

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-6-13-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRSXIPOWVEBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Condensation and Ring Closure

The initial stage involves synthesizing the benzodioxane ring system, typically starting from 3,4-dihydroxybenzaldehyde as the precursor. This compound undergoes a condensation reaction with a suitable dibromoalkane, such as 1,2-dibromoethane , under alkaline conditions . The reaction proceeds via nucleophilic attack of the phenolic hydroxyl groups on the dibromoalkane, leading to intramolecular cyclization and formation of the 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde intermediate.

- Base: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

- Solvent: Aqueous solution

- Temperature: Reflux (around 100°C)

- Catalyst: Tetrabutyl ammonium bromide (phase transfer catalyst) can be used to enhance reaction efficiency

Reaction Monitoring: Thin-layer chromatography (TLC) confirms the formation of the intermediate, which is then isolated via filtration and recrystallization.

Oxidation to Benzodioxane-6-carboxylic Acid

Step 2: Oxidation of the Aldehyde to Carboxylic Acid

The aldehyde intermediate is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) under mildly basic or neutral conditions . This oxidation step is critical for introducing the carboxylic functionality necessary for subsequent esterification or formylation.

- Oxidant: Potassium permanganate (KMnO₄)

- Temperature: 90–110°C

- Solvent: Water or aqueous buffer

- Reaction Time: 1–2 hours, monitored via TLC or HPLC

Post-Reaction Treatment: The mixture is cooled, then acidified with concentrated hydrochloric acid to precipitate the acid product, which is filtered and washed.

Yield: Reported yields are approximately 90%, indicating high efficiency of this oxidation step.

Formation of the Formate Derivative

Step 3: Formylation of the Benzodioxane

The final step involves converting the benzodioxane-6-carboxylic acid into the formate derivative. This is typically achieved via esterification with formic acid derivatives or formylating agents such as formyl chloride or formic anhydride .

However, specific synthesis pathways for the formate derivative often involve reaction of the acid with formylating reagents under controlled conditions:

- Reagents: Formyl chloride or formic anhydride

- Catalyst: Typically pyridine or a tertiary amine to facilitate ester formation

- Conditions: Mild temperatures (0–25°C), inert atmosphere

The reaction results in the esterification of the carboxylic acid, yielding the 2,3-dihydro-1,4-benzodioxin-6-yl formate .

Data Table: Summary of Preparation Methods

| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 3,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane, KOH, phase transfer catalyst | Benzodioxane aldehyde | ~85-90% | Reflux, TLC monitored |

| 2 | Benzodioxane aldehyde | KMnO₄, water, 90–110°C | Benzodioxane-6-carboxylic acid | ~90% | Acidify post-reaction |

| 3 | Benzodioxane-6-carboxylic acid | Formyl chloride or formic anhydride, pyridine | Benzodioxane-6-yl formate | Variable | Mild conditions, inert atmosphere |

Research Findings and Notes

- The oxidation step using potassium permanganate is favored over urea peroxide due to higher yield , cost-effectiveness , and safer handling .

- The cyclization reaction is sensitive to reaction conditions; mild reflux with phase transfer catalysts enhances the efficiency of ring closure.

- The formylation step can be optimized by controlling temperature and reagent equivalents to maximize yield and purity.

- Industrial scalability is feasible due to the use of inexpensive raw materials, simple reaction conditions, and high yields.

科学研究应用

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

Enzyme Inhibition

Recent studies have focused on the enzyme inhibitory potential of derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl formate:

- Alpha-Glucosidase Inhibition : Compounds derived from this structure have shown significant inhibition of alpha-glucosidase, which is crucial in managing diabetes by slowing carbohydrate absorption .

- Acetylcholinesterase Inhibition : Some derivatives also exhibit acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HCT-116, HepG2) indicate that certain derivatives possess comparable or superior activity to established chemotherapeutic agents like doxorubicin and sorafenib. Notably:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 6c | HCT-116 | 7.82 |

| 6i | MCF-7 | 10.21 |

These results underscore the potential of these compounds as anticancer agents .

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

A study synthesized N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide and evaluated its anti-diabetic potential through enzyme inhibition assays. The resulting compound demonstrated effective inhibition against alpha-glucosidase with a notable selectivity profile .

Case Study 2: Anti-Cancer Activity Assessment

Another research effort examined the cytotoxic effects of various benzodioxane derivatives on multiple cancer cell lines. The synthesized compounds were tested using the MTT assay method, revealing promising results that warrant further investigation into their mechanisms of action and therapeutic efficacy .

作用机制

The mechanism of action of 2,3-dihydro-1,4-benzodioxin-6-yl formate involves its interaction with specific molecular targets and pathways. The formate group can undergo hydrolysis to release formic acid, which can then participate in various biochemical reactions. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

相似化合物的比较

2,3-Dihydro-1,4-benzodioxin-6-yl Formate vs. [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl] Propanoate

Key Differences :

- The chromone-propanoate derivative (C₂₂H₂₀O₆) has extended conjugation and a fused ring system, enhancing UV absorption and redox activity.

- The formate ester’s simpler structure may favor faster hydrolysis and metabolic clearance compared to bulkier esters.

Amide and Sulfonamide Derivatives

This compound vs. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

Key Differences :

- Sulfonamides exhibit stronger hydrogen-bonding capacity due to the -SO₂NH- group, improving target binding but reducing membrane permeability.

- The formate ester’s lower molecular weight and logP suggest better aqueous solubility, advantageous for oral bioavailability.

Ketone and Carboxylic Acid Derivatives

This compound vs. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone

Key Differences :

- The ketone derivative (C₁₀H₁₀O₃) is metabolically stable and serves as a precursor for antihepatotoxic flavones .

- The formate ester’s hydrolytic lability may limit its utility in long-term therapies but could enable controlled drug release.

Physicochemical and Pharmacokinetic Trends

| Compound Type | logP Range | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Esters | 1.0–2.0 | 10–50 (aqueous) | Low (esterase-mediated hydrolysis) |

| Sulfonamides | 2.5–3.5 | 1–5 (aqueous) | Moderate (CYP450 oxidation) |

| Carboxylic Acids | 0.5–1.5 | >50 (aqueous) | High (glucuronidation) |

Implications for this compound :

- Intermediate logP (~1.2) balances lipophilicity and solubility.

- Rapid hydrolysis to formic acid and 2,3-dihydro-1,4-benzodioxin-6-ol may limit systemic exposure but enable localized activity.

生物活性

2,3-Dihydro-1,4-benzodioxin-6-yl formate is an organic compound recognized for its significant biological activities, particularly its interactions with various enzymes and cellular processes. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

- Chemical Formula: C9H8O4

- CAS Number: 782471-87-8

- Structure: The compound features a bicyclic structure consisting of a benzene ring fused with a 1,4-dioxane ring, with a formate group attached.

Targets and Pathways:

The primary biological target of this compound is cholinesterase enzymes. By inhibiting these enzymes, the compound effectively increases the levels of acetylcholine in synaptic clefts, influencing various physiological functions such as muscle contraction and neurotransmission.

Biochemical Pathways:

The compound also interacts with histone deacetylases (HDACs), leading to altered gene expression and cell cycle regulation. This interaction can result in cell cycle arrest in the G1 phase and reduced cell proliferation .

Cellular Effects:

In vitro studies have shown that the compound affects multiple cell types by modulating signaling pathways involved in apoptosis and cell growth. For instance, it has demonstrated antiproliferative effects on cancer cell lines while exhibiting minimal toxicity to normal cells .

In Vitro Studies

-

Anticancer Activity:

- Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown effectiveness against HL-60 promyelocytic leukemia cells and several squamous cell carcinoma lines .

- A study demonstrated that at lower concentrations, the compound inhibited cell proliferation without significant toxicity to normal fibroblasts .

- Enzyme Inhibition:

In Vivo Studies

Research involving animal models has provided insights into the safety profile and efficacy of this compound:

- Doses up to 300 mg/kg were administered intraperitoneally in mice without causing mortality or severe neurotoxicity. This suggests a favorable safety margin compared to conventional chemotherapeutics .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,4-Benzodioxane | Parent compound | Lacks formate group |

| 2,3-Dihydro-1,4-benzodioxin-6-yl acetate | Acetate derivative | Different reactivity |

| 2,3-Dihydro-1,4-benzodioxin-6-yl methanol | Reduced form | Hydroxyl group instead |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-Dihydro-1,4-benzodioxin-6-yl derivatives, and how are intermediates purified?

- Methodological Answer: Synthesis typically involves multi-step reactions starting with 2,3-dihydrobenzo[1,4]dioxin. For example, acyl chlorides (e.g., 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride) react with alcohols or amines under basic conditions (e.g., sodium carbonate) to form esters or amides . Purification is achieved via recrystallization or column chromatography, with reaction progress monitored by thin-layer chromatography (TLC) .

Q. Which spectroscopic and analytical techniques are critical for characterizing 2,3-Dihydro-1,4-benzodioxin-6-yl derivatives?

- Methodological Answer: Key techniques include:

- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) and ester (C-O) bonds.

- Proton Nuclear Magnetic Resonance (¹H NMR) : Confirms substituent positions on the benzodioxin ring (e.g., downfield shifts for aromatic protons) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- TLC : Monitors reaction completion using silica gel plates and UV visualization .

Q. What structural features of 2,3-Dihydro-1,4-benzodioxin-6-yl derivatives influence their reactivity and stability?

- Methodological Answer: The benzodioxin core provides electron-rich aromaticity, enhancing electrophilic substitution reactivity. Substituents at the 6-position (e.g., formate esters) affect steric hindrance and electronic effects. Stability under acidic/basic conditions must be tested via pH-controlled degradation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2,3-Dihydro-1,4-benzodioxin-6-yl formate derivatives?

- Methodological Answer: Key parameters include:

- Temperature : Controlled heating (e.g., 50–80°C) to accelerate esterification without side reactions.

- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilic acyl substitution .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to activate acyl chloride intermediates .

- Stoichiometry : Excess formyl chloride (1.2–1.5 equivalents) ensures complete ester formation .

Q. How should researchers address contradictions in biological activity data between 2,3-Dihydro-1,4-benzodioxin-6-yl derivatives and structural analogs?

- Methodological Answer: Conduct comparative bioassays under standardized conditions. For example, highlights that 2,3-Dihydro-1,4-benzodioxin-2-yl ethanone exhibits stronger COX inhibition than analogs due to its ketone group. Use molecular docking studies to correlate structural features (e.g., electron-withdrawing groups) with target binding affinity .

Q. What strategies are recommended for analyzing the stability of this compound under varying storage conditions?

- Methodological Answer:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.

- HPLC-Purity Analysis : Monitor degradation products (e.g., hydrolysis to carboxylic acid) using reverse-phase HPLC with UV detection .

- Crystallography : Compare pre- and post-storage crystal structures to identify conformational changes .

Q. How can researchers design experiments to study interactions between 2,3-Dihydro-1,4-benzodioxin-6-yl derivatives and biological targets?

- Methodological Answer:

- In Vitro Assays : Measure IC₅₀ values for enzyme inhibition (e.g., COX-2) using fluorogenic substrates.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with immobilized protein targets.

- Metabolic Profiling : Use liver microsomes to assess cytochrome P450-mediated metabolism .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of benzodioxin derivatives?

- Methodological Answer: Cross-validate assays using orthogonal methods. For example, if COX inhibition data conflicts, confirm results with a prostaglandin E₂ ELISA. Additionally, verify compound purity (>95% via HPLC) and exclude batch variability by repeating synthesis .

Comparative Analysis

Q. How do 2,3-Dihydro-1,4-benzodioxin-6-yl derivatives compare to other benzodioxan analogs in terms of electronic properties?

- Methodological Answer: Computational studies (e.g., DFT calculations) reveal that electron-withdrawing groups (e.g., formate esters) at the 6-position reduce the HOMO-LUMO gap, enhancing reactivity in electrophilic reactions. Compare with analogs like 1,4-benzodioxane-6-carboxylic acid using cyclic voltammetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。